molecular formula C9H15N B14397633 5-Methyl-2-azabicyclo[3.2.2]non-1-ene CAS No. 88320-20-1

5-Methyl-2-azabicyclo[3.2.2]non-1-ene

Cat. No.: B14397633
CAS No.: 88320-20-1
M. Wt: 137.22 g/mol
InChI Key: ZXWPXQNRGLXNSS-UHFFFAOYSA-N
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Description

5-Methyl-2-azabicyclo[322]non-1-ene is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-azabicyclo[3.2.2]non-1-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a Michael reaction, where a substrate is treated with sodium hydride in dichloromethane to form the desired bicyclic structure . Another method involves the use of bridged-Ritter reactions, where a nitrile reagent reacts with a cyclic precursor to yield a cyclic imine product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-azabicyclo[3.2.2]non-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

5-Methyl-2-azabicyclo[3.2.2]non-1-ene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be used in the production of various materials and chemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-azabicyclo[3.2.2]non-1-ene exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

5-Methyl-2-azabicyclo[3.2.2]non-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

88320-20-1

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

5-methyl-2-azabicyclo[3.2.2]non-1-ene

InChI

InChI=1S/C9H15N/c1-9-4-2-8(3-5-9)10-7-6-9/h2-7H2,1H3

InChI Key

ZXWPXQNRGLXNSS-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=NCC1)CC2

Origin of Product

United States

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